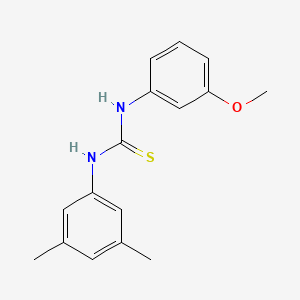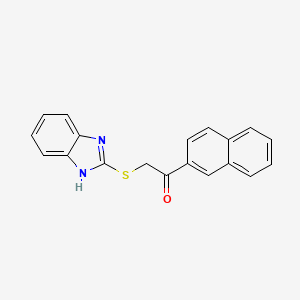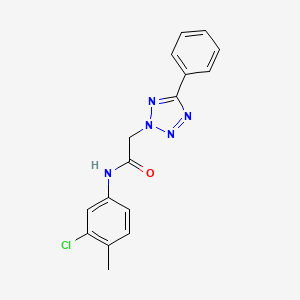![molecular formula C14H11N3OS B5741676 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a pyridine and thiazole ring.
Mechanism of Action
The mechanism of action of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as tyrosinase and catechol oxidase. These enzymes are involved in the production of melanin, which is responsible for skin pigmentation. Therefore, 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol may have potential applications in the field of cosmetology as a skin whitening agent.
Biochemical and Physiological Effects:
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its relatively simple synthesis method. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is also stable under a wide range of conditions, making it easy to handle in the lab. However, one limitation of using 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. One area of interest is the development of new materials based on 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol, such as polymers and dyes. Another area of interest is the investigation of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol and its potential applications in various fields.
In conclusion, 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a heterocyclic compound that has shown promising results in various fields, including medicinal chemistry and material science. Its relatively simple synthesis method and stable nature make it a useful compound for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 2-aminothiophenol and 3-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol as a yellow powder with a melting point of 215-217°C.
Scientific Research Applications
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has also been studied for its potential use in the development of new materials, such as polymers and dyes.
properties
IUPAC Name |
3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-5-1-4-11(7-12)16-14-17-13(9-19-14)10-3-2-6-15-8-10/h1-9,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROHCPGHJISQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)
![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)


![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)
![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)